molecular formula C13H26N2O4S B6178417 tert-butyl N-[(1s,3s)-3-(butylsulfamoyl)cyclobutyl]carbamate CAS No. 2567496-24-4

tert-butyl N-[(1s,3s)-3-(butylsulfamoyl)cyclobutyl]carbamate

Cat. No.: B6178417
CAS No.: 2567496-24-4
M. Wt: 306.4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-[(1s,3s)-3-(butylsulfamoyl)cyclobutyl]carbamate is an organic compound with a complex structure and notable properties. This molecule has garnered interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. The structural uniqueness and reactivity of this compound make it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(1s,3s)-3-(butylsulfamoyl)cyclobutyl]carbamate typically involves multi-step organic reactions. A common approach includes the formation of the cyclobutyl ring followed by the introduction of the butylsulfamoyl group and subsequent carbamate formation. Key steps in the synthetic route often involve:

  • Cyclobutane ring formation via a [2+2] cycloaddition.

  • Sulfonation to introduce the butylsulfamoyl group.

  • Formation of the carbamate linkage through a reaction with tert-butyl isocyanate.

Industrial Production Methods

Industrial production of this compound can leverage optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and scalable batch reactions are employed. Reaction conditions, including temperature, pressure, and choice of solvents, are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(1s,3s)-3-(butylsulfamoyl)cyclobutyl]carbamate can undergo various chemical reactions, including:

  • Oxidation: : Reacting with oxidizing agents to yield sulfoxide or sulfone derivatives.

  • Reduction: : Reacting with reducing agents to remove or alter the sulfamoyl group.

  • Substitution: : Reacting with nucleophiles or electrophiles to replace specific groups within the molecule.

Common Reagents and Conditions

  • Oxidation: : Using reagents like hydrogen peroxide or m-chloroperbenzoic acid under acidic or basic conditions.

  • Reduction: : Employing reagents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.

  • Substitution: : Utilizing halogenating agents or nucleophilic compounds under appropriate reaction conditions (temperature, solvent).

Major Products

The major products of these reactions vary based on the reactants and conditions used. Oxidation may yield tert-butyl N-[(1s,3s)-3-(butylsulfonyl)cyclobutyl]carbamate, while reduction could result in the removal of the sulfamoyl group, forming tert-butyl N-[(1s,3s)-3-cyclobutyl]carbamate.

Scientific Research Applications

Tert-butyl N-[(1s,3s)-3-(butylsulfamoyl)cyclobutyl]carbamate has several scientific research applications:

Chemistry

  • Catalysis: : Serving as a ligand or intermediate in catalytic reactions.

  • Material Science: : Contributing to the development of new polymers and materials with specific properties.

Biology

  • Enzyme Inhibition: : Acting as an inhibitor for specific enzymes due to its unique structure.

  • Probe Development: : Being used as a chemical probe to study biological pathways.

Medicine

  • Drug Development: : Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

  • Agriculture: : Potential application as a novel agrochemical with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of tert-butyl N-[(1s,3s)-3-(butylsulfamoyl)cyclobutyl]carbamate involves its interaction with molecular targets such as enzymes or receptors. Its cyclobutyl and sulfamoyl groups play crucial roles in binding and modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or alteration of cellular signaling processes.

Comparison with Similar Compounds

Tert-butyl N-[(1s,3s)-3-(butylsulfamoyl)cyclobutyl]carbamate stands out due to its unique combination of a cyclobutyl ring and a sulfamoyl group. Compared to other carbamates or sulfamoyl compounds, this molecule offers distinct reactivity and biological activity.

Similar Compounds

  • Tert-butyl N-[(1s,3s)-3-sulfamoyl]cyclobutylcarbamate: : Lacking the butyl group, leading to different reactivity.

  • Cyclobutyl N-[(1s,3s)-3-(butylsulfamoyl)cyclobutyl]carbamate: : Missing the tert-butyl group, affecting solubility and stability.

Conclusion

This compound is a compound with intriguing chemical properties and diverse applications. Its synthesis, reactivity, and potential for scientific research make it a valuable subject for further study and innovation.

Properties

CAS No.

2567496-24-4

Molecular Formula

C13H26N2O4S

Molecular Weight

306.4

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.